molecular formula C15H20N2O3 B2978235 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide CAS No. 1424633-66-8

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Cat. No.: B2978235
CAS No.: 1424633-66-8
M. Wt: 276.336
InChI Key: QZXKXUSYGKRRFX-UHFFFAOYSA-N
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Description

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multi-step organic reactions One common approach is the reaction of 3-methylfuran with acryloyl chloride to form an intermediate, which is then reacted with a cyano group donor such as malononitrile

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted amides and related derivatives.

Scientific Research Applications

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-methylfuran-2-yl)prop-2-enamide
  • 2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Uniqueness

2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is unique due to the presence of the N-[3-(propan-2-yloxy)propyl] group, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-cyano-3-(3-methylfuran-2-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(2)19-7-4-6-17-15(18)13(10-16)9-14-12(3)5-8-20-14/h5,8-9,11H,4,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXKXUSYGKRRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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